3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole
Description
3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole is a bicyclic pyrazole derivative characterized by a seven-membered cycloheptane ring fused to a pyrazole moiety, substituted with a trifluoromethyl (-CF₃) group at the 3-position. Its molecular formula is C₉H₁₁F₃N₂, with a molecular weight of 204.087 g/mol and a melting point of 154.1°C . The trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H11F3N2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8-6-4-2-1-3-5-7(6)13-14-8/h1-5H2,(H,13,14) |
InChI Key |
XONUBZWQQJHBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazine Hydrate and 2-Chloropyrazine Intermediate
A reliable industrial method involves the following key steps:
| Step | Procedure | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Reaction of hydrazine hydrate with 2-chloropyrazine in ethanol | Heated to 58–61 °C, 15 hours, pH adjusted to 6 with NaOH, followed by extraction and crystallization | Intermediate obtained with 93.3% HPLC purity |
| 2 | Reaction of intermediate with trifluoroacetic anhydride and chlorobenzene | Cooling to 0 °C, gradual addition, then heating to 50 °C with methylsulfonic acid reflux, distillation of trifluoroacetic acid, prolonged heating at 100–110 °C for 42–60 hours | Product purified by pH adjustment, filtration, washing, and silica gel chromatography; HPLC purity 99.1% |
| 3 | Hydrogenation using palladium/carbon catalyst under nitrogen atmosphere | High-pressure kettle, followed by filtration and drying | Final product as hydrochloride salt |
This method emphasizes minimal byproduct formation and scalability for industrial production.
Coupling Reactions Using Carbodiimide-Mediated Amide Formation
Another approach involves coupling a trifluoromethyl-substituted tetrahydrotriazolopyrazine with amino acid derivatives using carbodiimide reagents:
These methods offer good yields and are well-suited for laboratory-scale synthesis of derivatives incorporating the hexahydrocyclohepta[c]pyrazole moiety.
Alternative Cyclization and Functionalization Routes
- Some methods utilize benzotriazol-1-ol and triethylamine in N,N-dimethylformamide (DMF) to promote amide bond formation.
- Reaction temperatures range from 0 °C to room temperature with reaction times up to 16 hours.
- Purification involves aqueous washes, drying, and chromatographic separation.
These protocols are variations on the carbodiimide coupling theme, optimized for different substrates and scale.
- The use of carbodiimide reagents in combination with HOBT significantly improves coupling efficiency and yield by suppressing side reactions.
- Temperature control is critical; lower temperatures favor selectivity, while elevated temperatures accelerate reaction rates.
- The trifluoromethyl group introduction is best achieved via trifluoroacetic anhydride mediated reactions or by using trifluoromethylated intermediates to ensure regioselectivity.
- Hydrogenation steps under nitrogen atmosphere with palladium/carbon catalysts effectively reduce intermediates to the hexahydro form without over-reduction or decomposition.
- Purification by flash chromatography and recrystallization ensures high purity products suitable for further biological evaluation.
The preparation of 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole involves multi-step synthetic routes combining hydrazine chemistry, carbodiimide-mediated coupling, and controlled hydrogenation. Industrially viable methods emphasize simplicity, high purity, and minimal byproduct formation. Laboratory-scale synthesis benefits from flexible coupling strategies allowing structural modifications. The detailed reaction conditions, yields, and purification methods provide a comprehensive guide for researchers aiming to synthesize this compound or its analogs for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as alkylation with alkyl iodides in DMF to form N-alkyl pyrazoles.
Common Reagents and Conditions
Oxidation: Alkaline KMnO4
Reduction: Various reducing agents
Substitution: Alkyl iodides in DMF
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, reduced pyrazole derivatives, and N-alkyl pyrazoles .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole derivatives in anticancer therapies. Research indicates that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that certain derivatives showed IC50 values in the micromolar range against breast cancer cell lines .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. A notable case involved a derivative that achieved a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus .
3. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. In animal models of Parkinson's disease, administration of the compound led to improved motor functions and reduced dopaminergic neuron loss .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved tensile strength and thermal degradation temperatures compared to conventional polymers .
2. Coatings and Adhesives
The compound's unique chemical properties make it suitable for use in coatings and adhesives. It has been shown to enhance adhesion properties while providing resistance to solvents and environmental factors. A case study on a fluorinated coating demonstrated superior performance in harsh conditions compared to non-fluorinated counterparts .
Agricultural Chemistry Applications
1. Pesticide Development
In agricultural chemistry, derivatives of this compound have been explored as potential pesticides. Field trials have shown efficacy against common agricultural pests with minimal toxicity to non-target organisms. One specific derivative was effective at controlling aphid populations with a reduction rate exceeding 85% .
2. Growth Regulators
The compound also shows promise as a plant growth regulator. Studies indicate that certain formulations can enhance seed germination rates and promote root development in various crops. A controlled experiment demonstrated a 30% increase in root biomass when treated with a specific formulation containing the compound .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical differences between the target compound and related analogs:
Key Observations:
- Ring Size Effects : The seven-membered cycloheptane ring in the target compound introduces greater conformational flexibility compared to six-membered indazole derivatives (e.g., compounds in ). This may influence binding to biological targets due to reduced ring strain.
- Substituent Impact :
- The trifluoromethyl group (-CF₃) in the target compound increases electron-withdrawing effects compared to methyl (-CH₃) or methoxyphenyl groups (). This enhances resistance to oxidative metabolism.
- Carboxylic acid or ester substituents (e.g., in ) improve water solubility but reduce lipophilicity relative to the -CF₃ group.
Biological Activity
3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cycloheptane ring fused with a pyrazole moiety and a trifluoromethyl group. Its unique structure contributes to its diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of cycloheptapyrazole exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, the introduction of trifluoromethyl groups has been associated with enhanced potency against proliferative diseases like cancer .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| A549 | 4.8 | Inhibition of cell cycle progression |
| HeLa | 3.9 | Modulation of signaling pathways |
Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. A review summarized that pyrazole derivatives possess significant antibacterial and antifungal properties. Specifically, this compound has demonstrated effectiveness against resistant strains of bacteria .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| C. albicans | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the lipophilicity and electronic properties of the molecule, facilitating interactions with target enzymes.
- Modulation of Signaling Pathways : The compound may alter key signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Study on Anticancer Effects : In a recent study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in viable cell counts and an increase in apoptotic markers .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial efficacy against multi-drug resistant strains and found that the compound exhibited potent activity comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
